molecular formula C10H10N2O B13936435 1-(Quinoxalin-2-yl)ethan-1-ol

1-(Quinoxalin-2-yl)ethan-1-ol

Cat. No.: B13936435
M. Wt: 174.20 g/mol
InChI Key: ITKXKFKCUFGLDI-UHFFFAOYSA-N
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Description

1-(Quinoxalin-2-yl)ethan-1-ol is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals and industrial chemistry. The compound’s structure consists of a quinoxaline ring attached to an ethan-1-ol group, making it a versatile molecule with potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Quinoxalin-2-yl)ethan-1-ol can be synthesized through various methodsThis reaction typically requires acidic or basic conditions and can be catalyzed by metal catalysts such as palladium or copper .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Green chemistry principles, such as the use of recyclable catalysts and solvent-free reactions, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions: 1-(Quinoxalin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Quinoxaline-2-carboxylic acid.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Mechanism of Action

Comparison with Similar Compounds

1-(Quinoxalin-2-yl)ethan-1-ol can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its combination of the quinoxaline ring and ethan-1-ol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-quinoxalin-2-ylethanol

InChI

InChI=1S/C10H10N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-7,13H,1H3

InChI Key

ITKXKFKCUFGLDI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N=C1)O

Origin of Product

United States

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